9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)
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Overview
Description
9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[331]nonane) is a complex organophosphorus compound It is characterized by the presence of two phosphabicyclo[331]nonane units connected through a 4-methyl-1,2-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of 4-methyl-1,2-phenylenediamine with 9-phosphabicyclo[3.3.1]nonane derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphabicyclo[3.3.1]nonane derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) involves its interaction with molecular targets such as metal ions or biological macromolecules. The phosphorus atoms in the compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,9’-(1,2-Phenylene)bis(9-phosphabicyclo[3.3.1]nonane)
- 9,9’-(4-Chloro-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)
- 9,9’-(4-Nitro-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)
Uniqueness
9,9’-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) is unique due to the presence of the 4-methyl group on the phenylene bridge, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its coordination behavior, catalytic activity, and biological interactions compared to similar compounds.
Properties
CAS No. |
676992-18-0 |
---|---|
Molecular Formula |
C23H34P2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
9-[4-methyl-2-(9-phosphabicyclo[3.3.1]nonan-9-yl)phenyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H34P2/c1-17-14-15-22(24-18-6-2-7-19(24)9-3-8-18)23(16-17)25-20-10-4-11-21(25)13-5-12-20/h14-16,18-21H,2-13H2,1H3 |
InChI Key |
LZMAQBWHZVVCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P2C3CCCC2CCC3)P4C5CCCC4CCC5 |
Origin of Product |
United States |
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